molecular formula C17H23N5O2 B7032011 N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide

N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7032011
M. Wt: 329.4 g/mol
InChI Key: AHQIREFTIMIPNT-UHFFFAOYSA-N
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Description

N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-3-18-17(24)22-10-8-21(9-11-22)12-15-19-14-7-5-4-6-13(14)16(23)20(15)2/h4-7H,3,8-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQIREFTIMIPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

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